molecular formula C8H7N3O B569888 N-cyano-N-methylpyridine-3-carboxamide CAS No. 116009-24-6

N-cyano-N-methylpyridine-3-carboxamide

Cat. No.: B569888
CAS No.: 116009-24-6
M. Wt: 161.164
InChI Key: GEEVCLBXJBIXBM-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-cyano-N-methyl- is a chemical compound with the molecular formula C8H7N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-cyano-N-methyl- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for 3-Pyridinecarboxamide, N-cyano-N-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-cyano-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-cyano-N-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxamide: Another pyridine derivative with similar chemical properties.

    Pyridine-3-carboxamide: Shares structural similarities but differs in functional groups.

    Pyridine-4-carboxamide: Another isomer with distinct chemical behavior.

Uniqueness

3-Pyridinecarboxamide, N-cyano-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its cyano and methyl groups make it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

116009-24-6

Molecular Formula

C8H7N3O

Molecular Weight

161.164

IUPAC Name

N-cyano-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H7N3O/c1-11(6-9)8(12)7-3-2-4-10-5-7/h2-5H,1H3

InChI Key

GEEVCLBXJBIXBM-UHFFFAOYSA-N

SMILES

CN(C#N)C(=O)C1=CN=CC=C1

Synonyms

3-Pyridinecarboxamide,N-cyano-N-methyl-(9CI)

Origin of Product

United States

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